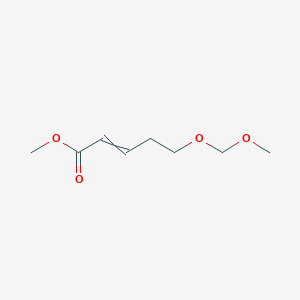![molecular formula C7H8 B14313691 6-Methylidenebicyclo[3.1.0]hex-2-ene CAS No. 114627-44-0](/img/structure/B14313691.png)
6-Methylidenebicyclo[3.1.0]hex-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylidenebicyclo[3.1.0]hex-2-ene is an organic compound with the molecular formula C7H8. It is characterized by a bicyclic structure, which includes a three-membered ring fused to a five-membered ring, with a methylene group attached to the six-membered ring.
Métodos De Preparación
The synthesis of 6-Methylidenebicyclo[3.1.0]hex-2-ene can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under specific reaction conditions. For instance, the compound can be synthesized via the reaction of cyclopropylcarbinyl chloride with a strong base, such as sodium amide, in liquid ammonia. This reaction leads to the formation of the bicyclic structure with the methylene group attached .
Análisis De Reacciones Químicas
6-Methylidenebicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: The compound can undergo substitution reactions, particularly at the methylene group, using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
6-Methylidenebicyclo[3.1.0]hex-2-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex bicyclic and polycyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive molecules.
Industry: It is used in the development of new materials, including polymers and resins, due to its reactive methylene group
Mecanismo De Acción
The mechanism of action of 6-Methylidenebicyclo[3.1.0]hex-2-ene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the strained bicyclic structure and the presence of the methylene group. These features make it highly reactive in chemical reactions, allowing it to participate in a wide range of transformations. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or industrial applications .
Comparación Con Compuestos Similares
6-Methylidenebicyclo[3.1.0]hex-2-ene can be compared with other similar compounds, such as:
α-Thujene: This compound has a bicyclo[3.1.0]hex-2-ene skeleton with methyl and isopropyl groups attached.
Sesquithujene: A sesquiterpene with a similar bicyclic structure, used in the synthesis of natural products and as a flavoring agent.
The uniqueness of 6-Methylidenebicyclo[31
Propiedades
Número CAS |
114627-44-0 |
|---|---|
Fórmula molecular |
C7H8 |
Peso molecular |
92.14 g/mol |
Nombre IUPAC |
6-methylidenebicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C7H8/c1-5-6-3-2-4-7(5)6/h2-3,6-7H,1,4H2 |
Clave InChI |
DPJQAOVDKNHBFY-UHFFFAOYSA-N |
SMILES canónico |
C=C1C2C1C=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzoic acid;4-[dichloro(phenyl)methyl]phenol](/img/structure/B14313628.png)

![2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde](/img/structure/B14313651.png)


![2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid](/img/structure/B14313667.png)

![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)

